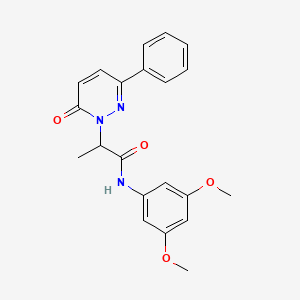

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic compound featuring a pyridazinone core substituted with a phenyl group at position 3 and a propanamide side chain linked to a 3,5-dimethoxyphenyl moiety. The pyridazinone ring system is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-14(21(26)22-16-11-17(27-2)13-18(12-16)28-3)24-20(25)10-9-19(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACGLVDSTNHDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound belonging to the class of pyridazinone derivatives. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.43 g/mol. The presence of methoxy groups and the pyridazinone ring structure suggests potential for various biological interactions.

The biological activity of pyridazinone derivatives often involves interaction with specific enzymes, receptors, or proteins. For instance, these compounds may act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. The mechanism typically involves:

- Enzyme Inhibition : Compounds like this compound may inhibit COX-2 activity, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that pyridazinone derivatives can significantly inhibit COX-2 activity in vitro, suggesting potential use in treating inflammatory diseases .

- Antioxidant Properties : The compound may also exhibit antioxidant activity by reducing lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

- Antitumor Activity : Some derivatives within this class have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

| Study | Findings | IC50 Values |

|---|---|---|

| Study A | Inhibition of COX-2 with significant anti-inflammatory effects | 15.50 nM |

| Study B | Antioxidant activity measured through lipid peroxidation assays | Not specified |

| Study C | Cytotoxicity against cancer cell lines | IC50 ranging from 10 to 30 µM |

Case Studies

Several case studies illustrate the compound's biological activity:

- Case Study 1 : A study evaluating the anti-inflammatory properties found that the compound significantly reduced inflammation in a rat model of arthritis compared to control groups.

- Case Study 2 : In vitro testing on human cancer cell lines revealed that this compound induced apoptosis at concentrations lower than those required for other known chemotherapeutic agents.

Comparison with Similar Compounds

Key Compound: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide backbone with 3,4-dimethoxyphenethylamine substitution.

- Synthesis : Achieved via reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) .

- Physical Properties : Melting point = 90°C; NMR data consistent with aromatic and methoxy proton environments (Tables 1 and 2 in ).

- Comparison: The 3,4-dimethoxy substitution in Rip-B differs from the 3,5-dimethoxy pattern in the target compound, altering steric and electronic profiles.

Propanamide-Based Analogs

Key Compounds:

- 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

- N-(3-(benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide Structure: Propanamide with fluorinated benzamide and benzylamino groups. Comparison:

- The 3,5-dimethoxy group may improve solubility relative to halogenated analogs.

Heterocyclic Amine Derivatives

Key Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structure: Pyridine-amine scaffold with benzodioxin and dimethylaminomethylphenyl groups.

- Properties : Molecular weight = 391.46 g/mol; SMILES highlights tertiary amine and methoxy functionalities .

- Comparison: The dimethylamino group in this compound introduces basicity, unlike the neutral propanamide chain in the target compound. The benzodioxin moiety may confer metabolic stability, whereas the pyridazinone ring in the target compound could be prone to redox-dependent transformations.

Structural and Functional Analysis Table

Research Implications and Limitations

- Synthetic Challenges: The target compound’s pyridazinone ring may require specialized synthesis routes compared to simpler benzamides or propanamides .

- Biological Potential: Structural analogs like Rip-B and benzoxazolone derivatives highlight the importance of methoxy and amide groups in bioactivity, though the pyridazinone core remains underexplored .

- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence, necessitating further experimental validation.

Q & A

Q. Advanced

- Kinetic assays : Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of substrate conversion .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- X-ray crystallography : Resolves binding modes (e.g., hydrophobic enclosure of pyridazinone rings in active sites) .

- Mutagenesis : Alters key residues (e.g., catalytic lysines) to validate binding hypotheses .

How can computational docking predict binding affinities for this compound?

Q. Advanced

- Software : Use Glide XP (Schrödinger) with explicit water desolvation terms and hydrophobic enclosure scoring .

- Protocol :

- Prepare the protein (e.g., protonation states, grid generation around the active site).

- Generate ligand conformers (e.g., OMEGA conformational search).

- Dock with induced-fit parameters to account for receptor flexibility .

- Validate using positive controls (e.g., co-crystallized ligands with RMSD < 2.0 Å) .

- Analysis : Prioritize poses with hydrogen bonds to conserved residues and π-π stacking with aromatic side chains .

What strategies address solubility challenges in biological assays?

Q. Advanced

- Co-solvents : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for aqueous compatibility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility .

How can structure-activity relationships (SAR) guide derivative synthesis?

Q. Advanced

- Core modifications : Replace the 3,5-dimethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate potency .

- Linker optimization : Vary the propanamide chain length (e.g., ethanamide vs. butanamide) to balance flexibility and binding .

- Bioisosteres : Substitute pyridazinone with triazolopyrimidine to improve metabolic stability .

What in vitro models are suitable for preliminary toxicity screening?

Q. Advanced

- Hepatotoxicity : Primary hepatocytes or HepG2 cells + CYP450 induction assays .

- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

- Genotoxicity : Comet assay or γH2AX foci detection in TK6 cells .

How can conflicting computational vs. experimental binding data be reconciled?

Q. Advanced

- Ensemble docking : Account for protein conformational diversity by docking to multiple receptor states .

- Molecular dynamics (MD) : Simulate binding over 100+ ns to identify stable interactions missed in static models .

- Alchemical free energy calculations : Use FEP or MM-GBSA to refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.